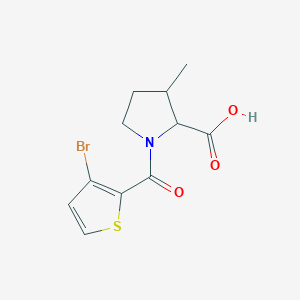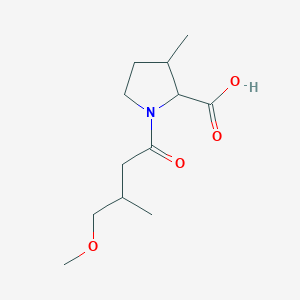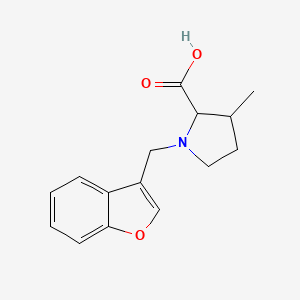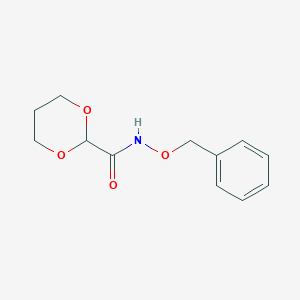
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EPPC belongs to the class of pyrazole carboxamide derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to have a neuroprotective effect by modulating the activity of various receptors and reducing oxidative stress. Additionally, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has some limitations for lab experiments, including its high cost and limited availability. Additionally, the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide. One area of research is to further explore its potential as a neuroprotective agent, as it has shown promising results in various studies. Another area of research is to investigate its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide and its effects on various targets in the body.
Synthesis Methods
The synthesis of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide involves several steps, including the reaction of 4-chloropyrazole with N-propylpiperidine, followed by the reaction of the resulting compound with ethylmagnesium bromide and then with methyl isocyanate. The final product is obtained after purification and isolation.
Scientific Research Applications
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have a neuroprotective effect and can prevent neurodegeneration. In oncology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. In immunology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation.
properties
IUPAC Name |
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-10-19(12-6-8-16-9-7-12)15(20)13-11-18(3)17-14(13)5-2/h11-12,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERAIZTNCMXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CN(N=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)



![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)

![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)
